Bis(cyclopentadienyl)vanadium
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Overview
Description
It is a violet crystalline solid that is paramagnetic and has been extensively studied in the field of organometallic chemistry . The compound belongs to the class of metallocenes, which are characterized by a metal ion sandwiched between two cyclopentadienyl rings.
Mechanism of Action
Target of Action
Bis(cyclopentadienyl)vanadium(II), also known as Vanadocene, is an organometallic compound . It is a metallocene, a class of organometallic compounds that typically have a metal ion sandwiched between two cyclopentadienyl rings
Mode of Action
Vanadocene is a reactive molecule with 15 valence electrons available, and it readily reacts with many ligands . For example, it reacts with alkynes to yield the corresponding vanadium-cyclopropene complexes . One reaction involves carbon monoxide, leading to an ionic vanadocene derivative when performed in an inert atmosphere .
Biochemical Pathways
It is known to participate in a series of reactions, such as oxidation reactions, reduction reactions, and cyclization reactions .
Preparation Methods
Bis(cyclopentadienyl)vanadium was first synthesized in 1954 by reducing vanadocene dichloride with aluminum hydride, followed by sublimation in a vacuum at 100°C . A more modern synthesis involves treating [V₂Cl₃(THF)₆]₂[Zn₂Cl₆] with cyclopentadienylsodium in tetrahydrofuran (THF) to produce the compound . The reaction can be represented as: [ 2 [V₂Cl₃(THF)₆]₂[Zn₂Cl₆] + 8 NaCp + THF \rightarrow 4 Cp₂V ]
Chemical Reactions Analysis
Bis(cyclopentadienyl)vanadium is a reactive molecule due to its 15 valence electrons. It readily undergoes various types of reactions, including:
Oxidation: It can be oxidized to the monocation when treated with a ferrocenium salt in toluene.
Reduction: Reduction of [V(Cp)₂(CO)] under mild conditions yields [V(Cp)(CO)₄].
Substitution: It reacts with alkynes to form vanadium-cyclopropene complexes and with carbon monoxide to form ionic vanadocene derivatives.
Common reagents used in these reactions include carbon monoxide, ferrocenium salts, and alkynes. Major products formed include vanadium-cyclopropene complexes and ionic vanadocene derivatives .
Scientific Research Applications
Bis(cyclopentadienyl)vanadium has several applications in scientific research:
Material Science: It is involved in the preparation of electronic materials.
Organometallic Chemistry: The compound is extensively studied for its unique properties and reactivity.
Comparison with Similar Compounds
Bis(cyclopentadienyl)vanadium can be compared with other metallocenes such as:
- Bis(cyclopentadienyl)chromium(II)
- Bis(cyclopentadienyl)cobalt(II)
- Bis(cyclopentadienyl)nickel(II)
- Bis(cyclopentadienyl)ruthenium(II)
These compounds share similar structures but differ in their reactivity and applications. For instance, bis(cyclopentadienyl)cobalt(II) is used in different catalytic processes compared to this compound(II) .
Properties
CAS No. |
1277-47-0 |
---|---|
Molecular Formula |
C10H10V |
Molecular Weight |
181.13 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;vanadium(2+) |
InChI |
InChI=1S/2C5H5.V/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |
InChI Key |
YXQWGVLNDXNSJJ-UHFFFAOYSA-N |
SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[V+2] |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[V+2] |
physical_description |
Violet crystalline solid; Insoluble in water; [MSDSonline] |
Origin of Product |
United States |
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